![molecular formula C21H21NO2 B4062348 N-isopropyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B4062348.png)
N-isopropyl-3-[(2-naphthyloxy)methyl]benzamide
Overview
Description
N-isopropyl-3-[(2-naphthyloxy)methyl]benzamide, also known as GW 501516, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized in 1992 and has since been studied for its potential applications in scientific research.
Scientific Research Applications
Fluorescent Film Development for Aniline Vapor Detection
Modification of naphthalene diimide (NDI), resulting in a photochemically stable, fluorescent derivative, has shown potential in developing high-performance fluorescent sensing films. This approach has been applied to create a film sensitive and selective to the presence of aniline vapor, exhibiting instantaneous and fully reversible sensing processes (Fan et al., 2016).
Cathepsin Enzyme Assays
Research involving benzamide derivatives has led to the development of efficient substrates for fluorimetric assays of cathepsin enzymes, providing safer and more convenient procedures for enzyme activity measurement (Barrett, 1980).
Colorimetric Sensing of Fluoride Anions
Benzamide derivatives have been synthesized for the purpose of colorimetric sensing of fluoride anions. One such derivative demonstrated a color transition from colorless to black in response to fluoride anion, indicating its effectiveness in naked-eye detection of fluoride in solution (Younes et al., 2020).
Development of Antiarrhythmic Agents
Studies on benzamides and naphthamides with ring substituents have shown potential in developing new antiarrhythmic agents. These compounds' structure-action relationships reveal that their antiarrhythmic activity is highly dependent on specific ring substituents (Banitt et al., 1975).
Investigation of L-Type Ca2+ Channel Antagonists
Research on benzamide-based compounds has contributed to understanding the binding interactions at L-type Ca2+ channels in cardiac tissue. Such studies are crucial for developing new drugs targeting these channels (Rutledge & Triggle, 1995).
Chemical Reactions and Synthesis
Several studies focus on the synthesis and reactions of benzamide derivatives. These include examining anomalous substituent effects in chemical reactions and synthesizing various compounds for potential applications in different fields, such as materials science and organic chemistry (Ishikawa et al., 2000).
Selective Fluorescent Turn-On Sensors
Development of optical chemosensors using benzamide derivatives has been achieved for the selective detection of specific metal ions, with potential applications in biological imaging and environmental monitoring (Anand et al., 2018).
Fluorescent Molecular Thermometers
The use of benzamide derivatives in the development of fluorescent molecular thermometers demonstrates their versatility in sensing applications. These studies show the potential of such compounds in temperature sensing at the molecular level (Uchiyama et al., 2003).
Nucleating Agents in Polymer Science
Research on naphthalenedicarboxamide derivatives as nucleating agents provides insights into their effect on the supermolecular structure of polymers, crucial for material science applications (Varga & Menyhárd, 2007).
Aggregation Enhanced Emission in Chemical Analysis
Studies on naphthalimide derivatives, including those linked to benzamide, have explored their aggregation-enhanced emission properties. This research is important for the development of new materials with unique optical properties (Srivastava et al., 2017).
properties
IUPAC Name |
3-(naphthalen-2-yloxymethyl)-N-propan-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-15(2)22-21(23)19-9-5-6-16(12-19)14-24-20-11-10-17-7-3-4-8-18(17)13-20/h3-13,15H,14H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSCYSHWOYFPRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC(=C1)COC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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